molecular formula C8H13ClHgO B14673441 Norcamphane, 2-(chloromercuri)-3-methoxy- CAS No. 42085-80-3

Norcamphane, 2-(chloromercuri)-3-methoxy-

Cat. No.: B14673441
CAS No.: 42085-80-3
M. Wt: 361.23 g/mol
InChI Key: PRGQCMPQXJUYLJ-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of Norcamphane, 2-(chloromercuri)-3-methoxy- typically involves the mercuration of norcamphane derivatives. One common method involves the reaction of norcamphane with mercuric chloride in the presence of a suitable solvent such as acetone. The reaction conditions often require cooling to maintain the stability of the intermediate compounds. The resulting product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Norcamphane, 2-(chloromercuri)-3-methoxy- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromercuri group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include mercuric chloride, sodium nitrite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Norcamphane, 2-(chloromercuri)-3-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Norcamphane, 2-(chloromercuri)-3-methoxy- involves its interaction with specific molecular targets. The chloromercuri group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Norcamphane, 2-(chloromercuri)-3-methoxy- can be compared with other similar compounds such as:

    Norcamphor: An analog of camphor without the three methyl groups.

    Camphor: A well-known bicyclic monoterpenoid with three methyl groups.

    2-Norbornanone: Another bicyclic ketone similar to norcamphor.

Properties

CAS No.

42085-80-3

Molecular Formula

C8H13ClHgO

Molecular Weight

361.23 g/mol

IUPAC Name

chloro-(3-methoxy-2-bicyclo[2.2.1]heptanyl)mercury

InChI

InChI=1S/C8H13O.ClH.Hg/c1-9-8-5-6-2-3-7(8)4-6;;/h5-8H,2-4H2,1H3;1H;/q;;+1/p-1

InChI Key

PRGQCMPQXJUYLJ-UHFFFAOYSA-M

Canonical SMILES

COC1C2CCC(C2)C1[Hg]Cl

Origin of Product

United States

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